4-(Chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole
Description
4-(Chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole is a heterocyclic compound featuring an oxazole core substituted with a chloromethyl group at position 4, a methyl group at position 5, and a thiophen-3-yl moiety at position 2. The oxazole ring is a five-membered aromatic structure containing one oxygen and one nitrogen atom, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-thiophen-3-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c1-6-8(4-10)11-9(12-6)7-2-3-13-5-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZYYXVEAWDWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CSC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: CHClNOS
- Molecular Weight: 213.68 g/mol
- CAS Number: 1107663-77-3
Biological Activity Overview
The biological activity of this compound has been investigated for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have shown that compounds containing oxazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of oxazoles have demonstrated activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and apoptosis regulation .
Table 1: Anticancer Activity Against Various Cell Lines
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of chlorine and thiophene moieties, which are known to enhance bioactivity. Preliminary tests indicate that it may inhibit the growth of certain bacterial strains, although specific data on its antimicrobial efficacy remains limited .
Anti-inflammatory Properties
Compounds similar to this compound have shown promise as cyclooxygenase (COX) inhibitors, which are critical in mediating inflammatory responses. In vitro studies suggest that this compound may inhibit COX enzymes at micromolar concentrations .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition: The chloromethyl group can form covalent bonds with nucleophilic residues in target proteins, leading to enzyme inhibition.
- Cell Cycle Arrest: Studies indicate that treatment with oxazole derivatives can lead to cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation: Some derivatives induce oxidative stress in cells, contributing to their cytotoxic effects .
Case Studies
A notable study evaluated the effects of various oxazole derivatives on cancer cell lines. Among them, compounds structurally similar to this compound showed varying degrees of cytotoxicity and selectivity towards cancer cells compared to normal cells.
Case Study Summary:
In a comparative analysis involving multiple derivatives:
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several therapeutic areas:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
Materials Science Applications
4-(Chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole has potential applications in materials science:
- Polymer Chemistry
- Organic Electronics
Agricultural Chemistry Applications
The compound's biological activity extends to agricultural applications:
- Pesticide Development
- Herbicide Formulations
Case Studies
Several studies have documented the applications of related compounds:
- Study on Anticancer Properties
- Research on Antimicrobial Activity
- Development of Organic Electronics
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazole Derivatives
Substituent Effects on Molecular Properties
The following table compares the target compound with structurally analogous derivatives:
Key Observations:
- Reactivity : The chloromethyl group (ClCH₂) is a reactive site for nucleophilic substitution, common in all listed chloro-methyl oxazoles, enabling further derivatization .
- Biological Activity : Analogs with chlorophenyl substituents (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibit antimicrobial properties, suggesting that the thiophen-3-yl variant may also display bioactivity depending on target interactions .
Crystallographic and Structural Comparisons
- Isostructural Halogen Derivatives: Compounds 4 and 5 (4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-substituted thiazoles) exhibit identical crystal packing despite halogen differences, indicating minor adjustments in intermolecular contacts (e.g., C–H···X interactions) . The thiophen-3-yl group in the target compound may disrupt this packing due to its bulkier and more polarizable sulfur atom.
- Planarity vs. Non-Planarity: While most oxazole derivatives adopt planar conformations, fluorophenyl groups in analogs can orient perpendicularly to the core, affecting molecular stacking . The thiophen-3-yl group’s planarity could promote stronger π-π interactions in the solid state.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the oxazole ring with the methyl and thiophen-3-yl substituents.
- Introduction of the chloromethyl group at the 4-position via halogenation or substitution reactions.
Stepwise Synthetic Route
A representative synthetic route, adapted from literature on similar oxazole derivatives, can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of 2-(thiophen-3-yl)acetyl intermediate | Starting from thiophene-3-carboxaldehyde or thiophen-3-ylacetyl chloride | Provides key thiophen-3-yl substituted precursor |
| 2 | Cyclization to form 5-methyl-2-(thiophen-3-yl)-1,3-oxazole | Reaction with acetamide or equivalent under cyclodehydration conditions (e.g., polyphosphoric acid or phosphorus oxychloride) | Forms the oxazole ring with methyl and thiophen substituents |
| 3 | Chloromethylation at 4-position | Treatment with chloromethylating agents such as chloromethyl methyl ether (or alternative safer reagents) or via halogenation of hydroxymethyl intermediate | Introduces the 4-(chloromethyl) substituent |
This approach aligns with methods reported for synthesizing 4-chloromethyl-2-aryloxazoles, where the chloromethyl group is introduced post-oxazole formation via halogenation.
Catalytic and Green Chemistry Approaches
Recent advances include the use of Lewis acid catalysts such as Zn(OTf)2 to promote tandem cycloisomerization and functionalization reactions under mild conditions, improving yields and functional group tolerance. Such methods could be adapted for the thiophen-3-yl substituted oxazole system.
Detailed Research Findings and Data
Reaction Conditions and Yields
Experimental Notes
- The chloromethylation step demands careful handling due to the toxicity and carcinogenicity of chloromethyl methyl ether; alternative reagents or in situ generation methods are preferred for safety.
- The thiophen-3-yl substituent is sensitive to harsh acidic conditions; thus, milder cyclization conditions or catalysis are advantageous.
- Purification typically involves standard chromatographic techniques; characterization confirms substitution pattern and purity.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Oxazole ring formation | Acetamide + thiophen-3-yl acetyl precursor + polyphosphoric acid or POCl3 | Established method, moderate yield | Harsh acidic conditions |
| Chloromethyl group introduction | Chloromethyl methyl ether, base | High selectivity and yield | Toxic reagents, safety concerns |
| Lewis acid catalysis | Zn(OTf)2, mild conditions | Eco-friendly, functional group tolerance | May require optimization for scale |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-(chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole, and how do reaction conditions influence yield?
- The compound is synthesized via cyclization of precursors using chloromethylating agents (e.g., chloromethyl methyl ether) with Lewis acid catalysts like zinc iodide. Key steps include optimizing solvent polarity and temperature to enhance regioselectivity. For example, microwave-assisted methods can reduce reaction time compared to traditional thermal approaches .
- Methodological Tip : Use PEG-400 as a solvent medium under heterogenous catalysis (e.g., Bleaching Earth Clay, pH 12.5) for efficient coupling reactions, as demonstrated in analogous oxazole syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent environments (e.g., chloromethyl group at δ 4.3–4.7 ppm, thiophenyl protons at δ 6.8–7.5 ppm) .
- Infrared (IR) Spectroscopy : Key absorptions include C-Cl stretching (~650 cm) and oxazole ring vibrations (~1600 cm) .
- Single-Crystal X-ray Diffraction : Resolves spatial arrangement, as seen in structurally similar oxazole derivatives with crystallographic R-factors < 0.06 .
Q. What are the compound’s key structural features influencing reactivity?
- The chloromethyl group (-CHCl) is highly electrophilic, enabling nucleophilic substitution. The thiophene ring contributes π-conjugation, enhancing stability and directing electrophilic aromatic substitution at the 2-position .
- Table : Reactivity Hotspots
| Functional Group | Reactivity Type | Example Reactions |
|---|---|---|
| Chloromethyl | Nucleophilic substitution | Alkylation, hydrolysis |
| Thiophene | Electrophilic substitution | Halogenation, sulfonation |
| Oxazole ring | Cycloaddition | Diels-Alder reactions |
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reaction pathways?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the thiophene ring’s HOMO is localized, favoring electrophilic substitution .
- Case Study : DFT-optimized geometries of analogous oxazoles show bond length deviations < 0.04 Å compared to X-ray data, validating computational models .
Q. What strategies resolve contradictions in biological activity data for structurally similar oxazole derivatives?
- Hypothesis Testing : Compare in vitro enzyme inhibition assays (e.g., cytochrome P450) under standardized conditions. For instance, oxazole-thiophene hybrids show variable IC values due to substituent effects on steric hindrance .
- Meta-Analysis : Cross-reference bioactivity databases (e.g., PubChem) to identify trends. Derivatives with electron-withdrawing groups (e.g., -Cl) often exhibit enhanced antimicrobial activity .
Q. How can reaction selectivity be improved for functionalizing the oxazole ring without degrading the thiophene moiety?
- Temperature Control : Low temperatures (-20°C) minimize thiophene ring oxidation during chloromethylation.
- Protecting Groups : Temporarily mask the thiophene sulfur with Boc groups during harsh reactions .
- Table : Optimized Reaction Conditions
| Reaction Type | Optimal Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Chloromethylation | DCM | ZnI | 78–85 |
| Thiophene sulfonation | AcOH | HSO | 62–70 |
Methodological Challenges and Solutions
Q. Why do NMR spectra sometimes show unexpected splitting patterns for the chloromethyl group?
- Cause : Dynamic rotational isomerism around the C-Cl bond at room temperature.
- Solution : Acquire spectra at low temperatures (-40°C) or use C-DEPT to resolve overlapping signals .
Q. How to address low yields in cross-coupling reactions involving this compound?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings.
- Solvent Optimization : Use DMF or THF to stabilize intermediates, improving yields by 15–20% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
